trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is characterized by a cyclobutane ring system with trans stereochemistry, where the hydroxyl group and pyrazole substituent occupy opposite faces of the four-membered ring. The compound possesses a molecular formula of C₁₀H₁₆N₂O and exhibits distinctive structural features that differentiate it from other cyclobutanol derivatives. The pyrazole ring adopts a planar configuration, with the three methyl substituents at positions 3, 4, and 5 creating significant steric hindrance that influences the overall molecular conformation.
The stereochemical configuration of the trans isomer places the hydroxyl group and pyrazole moiety in an anti-periplanar arrangement, minimizing steric interactions between these bulky substituents. This configuration is energetically favored compared to the corresponding cis isomer, as demonstrated by computational studies that indicate the trans form exhibits greater thermodynamic stability. The presence of three methyl groups on the pyrazole ring creates a highly substituted heterocyclic system that affects both the electronic properties and spatial arrangement of the molecule.
Spectroscopic analysis reveals characteristic features of the molecular architecture. Nuclear Magnetic Resonance spectroscopy confirms the trans stereochemistry through distinctive coupling patterns and chemical shifts. The cyclobutane ring protons exhibit complex multipicity patterns due to the constrained ring geometry and the influence of the adjacent substituents. The pyrazole methyl groups appear as distinct singlets in the proton Nuclear Magnetic Resonance spectrum, reflecting their unique chemical environments created by the substitution pattern.
X-ray Crystallographic Analysis of Cyclobutane-Pyrazole Hybrid Systems
Crystallographic studies of cyclobutane-pyrazole hybrid systems have provided detailed structural information that elucidates the three-dimensional arrangement and intermolecular interactions of these compounds. X-ray diffraction analysis of related pyrazole-substituted cyclic systems reveals important trends in molecular packing and hydrogen bonding patterns. The crystal structures of analogous compounds demonstrate that pyrazole rings typically maintain planarity with root mean square deviations from the ring plane of less than 0.003 Å.
In crystalline environments, cyclobutane-pyrazole hybrid systems frequently exhibit intermolecular hydrogen bonding networks that stabilize the crystal lattice. The hydroxyl group on the cyclobutane ring serves as both a hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen-bonded chains or networks. Crystallographic analysis of similar heterocyclic systems shows that Carbon-Hydrogen···Nitrogen hydrogen bonds between neighboring molecules are particularly common, with hydrogen-nitrogen distances typically ranging from 2.75 to 3.67 Å.
The molecular conformation observed in crystal structures often differs from that in solution due to packing forces and intermolecular interactions. For pyrazole-containing compounds, the orientation of the pyrazole ring relative to other molecular fragments is influenced by both intramolecular steric factors and intermolecular hydrogen bonding requirements. X-ray analysis of related compounds reveals that the pyrazole nitrogen atoms frequently participate in hydrogen bonding networks, with N-H···O and N-H···N interactions being particularly prevalent.
Comparative crystallographic studies of different cyclobutanol derivatives demonstrate that the trans configuration is generally preferred in the solid state due to optimal packing arrangements and minimized steric interactions. The crystal packing of trans-cyclobutanol derivatives typically involves the formation of hydrogen-bonded chains or sheets, where the hydroxyl groups participate in intermolecular hydrogen bonding networks that extend throughout the crystal structure.
Comparative Conformational Analysis with Analogous Cyclobutanol Derivatives
Conformational analysis of this compound in comparison with other cyclobutanol derivatives reveals important insights into the structural preferences of these four-membered ring systems. Studies of cyclobutanol itself demonstrate that this molecule exists in multiple conformational states, with the equatorial-trans conformer being most stable, representing approximately 50% of the population at ambient temperature. The second most stable conformer, equatorial-gauche, accounts for 47% of the population, with an enthalpy difference of 200±50 cm⁻¹ (2.39±0.60 kilojoules per mole) relative to the most stable form.
The introduction of the 3,4,5-trimethylpyrazole substituent significantly alters the conformational landscape compared to unsubstituted cyclobutanol. The bulky pyrazole group restricts rotation around the carbon-carbon bond connecting it to the cyclobutane ring, leading to a more constrained conformational space. This conformational restriction has been exploited in medicinal chemistry applications, where cyclobutyl groups are used to introduce favorable geometric constraints in drug molecules.
Comparative analysis with trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, which lacks the 4-methyl substituent, reveals the impact of additional steric bulk on molecular conformation. The presence of the additional methyl group at the 4-position of the pyrazole ring creates enhanced steric interactions that further restrict conformational flexibility and may influence binding interactions with biological targets.
Temperature-dependent studies of related cyclobutanol derivatives demonstrate that conformational populations are sensitive to thermal conditions. Variable temperature infrared spectroscopy studies show that the relative populations of different conformers change with temperature, with enthalpy differences determining the distribution. These findings suggest that the conformational behavior of this compound would similarly be temperature-dependent, with the trans configuration remaining predominant across a range of conditions due to its favorable energetics.
The conformational rigidity introduced by the cyclobutane ring system has proven advantageous in drug design applications. Studies of cyclobutyl-containing pharmaceuticals demonstrate that this structural motif can improve binding selectivity and reduce entropic penalties associated with ligand binding. The specific case of this compound represents an extreme example of this principle, where both the cyclobutane ring and the highly substituted pyrazole contribute to conformational restriction.
| Conformational Parameter | Cyclobutanol | Trans-2-(3,5-dimethyl-pyrazol-1-yl)cyclobutanol | Trans-2-(3,4,5-trimethyl-pyrazol-1-yl)cyclobutanol |
|---|---|---|---|
| Most stable conformer population | 50% (Eq-trans) | Not reported | Predicted >90% (trans) |
| Second most stable conformer | 47% (Eq-gauche) | Not reported | Predicted <10% |
| Enthalpy difference | 2.39 kJ/mol | Not determined | Estimated >5 kJ/mol |
| Conformational flexibility | High | Moderate | Low |
Properties
IUPAC Name |
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6-7(2)11-12(8(6)3)9-4-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSJKFIVDJGKD-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the trimethoxyphenyl (tmp) group, have been reported to effectively inhibit multiple targets involved in carcinogenesis.
Mode of Action
It is known that similar compounds exhibit their effects by interacting with their targets and causing changes at the molecular level.
Biological Activity
Trans-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a pyrazole moiety. This dual functionality imparts distinct chemical properties that are relevant in various biological contexts.
The compound's biological activity is largely attributed to its interaction with specific enzymes and biochemical pathways:
Enzyme Interactions:
- Catecholase Activity: The compound has been shown to enhance the catalytic activity of catecholase, an enzyme involved in the oxidation of catechol to o-quinone. This enhancement occurs through the stabilization of the transition state during the enzymatic reaction, facilitated by coordination of nitrogen atoms from the pyrazole with copper(II) ions in the enzyme's active site.
Antiparasitic Activity:
- Leishmania and Plasmodium Inhibition: Similar pyrazole derivatives have demonstrated potent antipromastigote activity against Leishmania strains and have shown potential in inhibiting Plasmodium species, thereby disrupting their life cycles and preventing diseases such as malaria.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Research Findings
Numerous studies have evaluated the biological activity of pyrazole derivatives, including this compound. Notable findings include:
- Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents .
- Anti-inflammatory Effects: Some studies have reported that compounds similar to this compound possess anti-inflammatory effects, making them candidates for treating inflammatory conditions .
- Drug Development Potential: The unique structure of this compound allows it to serve as a lead compound in drug discovery efforts aimed at developing new therapeutic agents targeting various diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares the 3,4,5-trimethylpyrazole group with derivatives such as N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (24) and N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) . Key differences lie in the core structure:
- Target compound: Cyclobutanol backbone with a hydroxyl group.
- Compounds 24/25 : Pyridine-sulfonamide backbone with carbamoyl and aryl substituents.
These structural distinctions lead to variations in polarity, hydrogen-bonding capacity, and steric effects.
Physicochemical Properties
Table 1: Comparative Properties
Key Observations:
- Melting Points: Compounds 24 and 25 exhibit higher melting points (161–182 °C) due to sulfonamide and carbamoyl groups, which enhance intermolecular hydrogen bonding and dipole interactions. The target compound’s cyclobutanol group may reduce melting points compared to sulfonamides.
- IR Spectroscopy : The absence of sulfonamide (SO₂) and carbamoyl (C=O) stretches in the target compound simplifies its IR profile, with a dominant O–H stretch (~3200–3600 cm⁻¹).
- NMR: Pyrazole methyl groups in all compounds resonate near 1.9–2.2 ppm, indicating similar electronic environments. The pyridine protons in 24/25 (7.57–9.21 ppm) contrast with the cyclobutanol protons in the target compound, which would likely appear upfield.
Preparation Methods
Stereoselective Cyclobutane Synthesis via Ring Contraction of Pyrrolidines
A notable method involves the ring contraction of pyrrolidines to cyclobutanes using hypervalent iodine(III) reagents and nitrogen sources. This approach was demonstrated with various substrates, showing high stereoselectivity and moderate to good yields.
-
- Hypervalent iodine reagent: hydroxy(tosyloxy)iodobenzene (HTIB)
- Nitrogen source: ammonium carbamate (as ammonia surrogate)
- Solvent: 2,2,2-trifluoroethanol (TFE)
- Typical conditions: 2.5 equivalents HTIB, 8 equivalents ammonium carbamate, room temperature or mild heating
-
- Formation of an iodonitrene intermediate from HTIB and nitrogen source.
- Electrophilic amination of pyrrolidine to form a 1,1-diazene intermediate.
- Nitrogen extrusion leading to a 1,4-biradical species.
- Intramolecular cyclization forming the cyclobutane ring with stereospecificity.
- Side reactions include β-fragmentation yielding olefinic byproducts.
-
- Yields up to 69% for model substrates.
- Stereospecific cyclobutane formation confirmed by X-ray crystallography.
- Radical scavenger experiments confirm radical intermediate involvement.
| Entry | Hypervalent Iodine Reagent | Nitrogen Source | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | HTIB | Ammonium carbamate (8 eq) | 2,2,2-Trifluoroethanol | 69 | Optimal conditions |
| 2 | PIDA | Ammonium carbamate (4 eq) | Methanol | 55 | Lower yield, less reactive |
| 3 | HTIB | Ammonium carbamate (8 eq) | Methanol | 62 | Slightly lower than TFE solvent |
This method provides a direct route to substituted cyclobutanes, including those bearing nitrogen heterocycles like pyrazoles after further functionalization steps.
Functionalization of Cyclobutanols with Pyrazole Substituents
While direct literature on the exact preparation of this compound is limited, analogous methods for introducing pyrazole groups involve nucleophilic substitution or coupling reactions on cyclobutanone or cyclobutanol precursors:
- Starting from cyclobutanone derivatives, nucleophilic substitution with 3,4,5-trimethylpyrazole under basic or catalytic conditions can yield the corresponding cyclobutanol after reduction.
- Alternatively, metal-free catalytic systems have been reported for synthesizing N-heterocyclic compounds including pyrazoles under mild conditions, which can be adapted for pyrazole functionalization on cyclobutane rings.
Crystallization and Purification
Patents related to pyrazole derivatives emphasize the importance of crystallization and solvent selection to obtain pure compounds and specific polymorphs. The preparation of phosphoric acid salts and solvates is common to enhance stability and purity, which may be relevant for isolating this compound in a defined crystalline form.
Research Findings and Analytical Data
Stereochemistry: The stereospecificity of cyclobutane formation is attributed to the concerted or stepwise cleavage of C–N bonds in the diazene intermediate, leading to a 1,4-biradical that rapidly cyclizes. This ensures the trans configuration of the substituents on the cyclobutane ring.
Mechanistic Insights: Radical trapping experiments with TEMPO and other scavengers suppress cyclobutane formation, confirming radical intermediates. The formation of side products via β-fragmentation indicates competing pathways that affect yield.
Yields: Typical yields range from 30% to 70%, depending on substrate structure and reaction conditions. Optimization of solvent and nitrogen source equivalents is crucial for maximizing yield.
Structural Confirmation: X-ray crystallography is the definitive method for confirming the structure and stereochemistry of the cyclobutane products, including the pyrazole-substituted derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity | Notes |
|---|---|---|---|---|
| Ring contraction of pyrrolidines | HTIB, ammonium carbamate, TFE solvent | 30–70 | High | Radical mechanism, stereospecific |
| Nucleophilic substitution on cyclobutanone | 3,4,5-trimethylpyrazole, base or catalyst | Variable | Moderate to high | Requires subsequent reduction steps |
| Metal-free catalytic synthesis | Iodine/DMF, acetonitrile, moderate heating | 50–85 | Moderate | Applicable to N-heterocycle formation |
| Crystallization/purification | Solvent systems for salt/solvate formation | N/A | N/A | Enhances purity and stability |
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 70–80°C (reflux) | Maximizes coupling | |
| Solvent System | DMF–EtOH (1:1) | Reduces impurities | |
| Catalyst | DBU (5 mol%) | Enhances substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
